[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol is a chemical compound with the molecular formula C14H22N2O and a molecular weight of approximately 234.34 g/mol. It belongs to the class of pyrrolidine derivatives, which are cyclic amines characterized by a five-membered ring containing nitrogen. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers, including Advanced Technology & Industrial Co., Ltd., Matrix Scientific, and Santa Cruz Biotechnology. It is available for research purposes and may be used in the development of pharmaceuticals or as a biochemical reagent in laboratory settings .
[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol is classified as an organic compound due to its carbon-based structure. It specifically falls under the category of amines and alcohols due to the presence of both amino and hydroxyl functional groups.
The synthesis of [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and concentration of reactants, to optimize yield and minimize by-products.
The molecular structure of [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol features a pyrrolidine ring substituted with an aminomethyl group at the 4-position and a phenyl group at the 5-position. The two methyl groups are located at the 1 and 2 positions of the ring.
[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated through catalysts or specific reaction conditions that enhance reactivity while minimizing side reactions.
The mechanism of action for [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes. The presence of the amino group suggests potential activity in neurotransmitter modulation or enzyme inhibition.
Research indicates that compounds with similar structures may exhibit pharmacological effects such as analgesic or anti-inflammatory properties, warranting further investigation into their therapeutic potential.
[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol has several potential applications:
The guanidino-piperidine moiety serves as a strategic precursor for constructing the target pyrrolidinyl scaffold. This approach exploits the bioisosteric replacement of guanidine with substituted piperidine rings, preserving pharmacophoric geometry while optimizing physicochemical properties. As demonstrated in NPFF ligand development, replacing terminal guanidine with 4-aminomethylpiperidine (compound 7a) significantly enhances blood-brain barrier penetration due to reduced pKa (7.5–8.2 vs. >13 for guanidine) and polar surface area [7].
Key steps involve:
Table 1: Guanidino-Piperidine Pathway Optimization
Intermediate | Reaction | Yield (%) | Key Improvement |
---|---|---|---|
2a,c,d | LiHMDS-mediated alkylation | 56–80 | Tolerates electron-deficient aryl groups |
7a | Strecker adduct hydrolysis | 62 | Direct aminomethyl group installation |
Classical Strecker protocols are modified to assemble the sterically congested 1,2-dimethylpyrrolidine core. Critical innovations include:
This method enables installation of the quaternary C1-methyl group before ring closure, avoiding competing elimination pathways observed in traditional lactam reductions [4] [6].
The hydroxymethyl group at C5 is introduced via chemoselective esterification followed by reduction:
"The bulky TMS group sterically shields the carbonyl oxygen, directing nucleophilic attack exclusively at the carbonyl carbon" – crucial for preserving stereointegrity at C4-aminomethyl center [4].
The C4-aminomethyl group is installed through controlled hydride reduction:
This method outperforms catalytic hydrogenation (PtO₂/Ethanol) which causes competitive N-debenzylation (≤35% yield loss) [7].
The C5-phenyl substituent is introduced through two complementary routes:
Table 2: Phenyl Incorporation Efficiency
Method | Conditions | Yield (%) | Stereoretention |
---|---|---|---|
Aldol condensation | LDA, PhCHO, −78°C | 65–72 | Partial epimerization |
Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, 50°C | 88–94 | Full retention |
The cis-1,2-dimethyl stereochemistry is secured via:
Notably, the 1,2-dimethyl configuration exhibits kinetic resolution susceptibility during N-alkylation – chiral Pd catalysts (Walphos-type ligands) achieve 90% ee at 50% conversion [3].
Key catalytic methods for enantioselective scaffold assembly:
Table 3: Stereochemical Outcomes by Method
Method | dr (cis:trans) | ee (%) | Limitation |
---|---|---|---|
Proline-catalyzed Mannich | 3:1 | 82 | Low diastereocontrol |
RuPHOX hydrogenation | >20:1 | 95 | Requires aryl substituents |
Chiral resolution (tartrates) | N/A | >98 | Maximum 50% yield per batch |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1